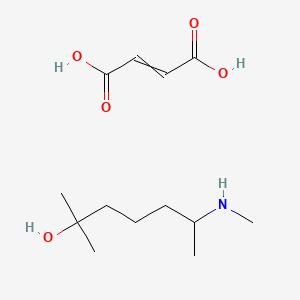
2,2'-bis(trimethylsilyl)-1,1'-Biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a biphenyl core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl involves a palladium-catalyzed disilylation reaction. In this method, 2-iodobiphenyls react with hexamethyldisilane in the presence of a palladium catalyst. This reaction proceeds via the trapping of transient dibenzopalladacyclopentadienes, resulting in the formation of 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl under mild conditions .
Industrial Production Methods
While specific industrial production methods for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl are not extensively documented, the palladium-catalyzed disilylation method mentioned above can be adapted for larger-scale production due to its efficiency and high yield.
化学反応の分析
Types of Reactions
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.
Oxidation and Reduction Reactions: The biphenyl core can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can modify the biphenyl core.
科学的研究の応用
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as a reagent in various industrial chemical processes.
作用機序
The mechanism by which 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl exerts its effects is primarily through its reactivity with other chemical species. The trimethylsilyl groups can be easily substituted, allowing the compound to participate in various chemical transformations. The biphenyl core provides a stable framework that can undergo further functionalization.
類似化合物との比較
Similar Compounds
2,2’-bis(trimethylsilyl)-1,1’-Binaphthyl: Similar in structure but with a naphthyl core instead of a biphenyl core.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups attached to a silicon atom.
Uniqueness
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl core, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo various chemical reactions and serve as a precursor for more complex molecules makes it valuable in both research and industrial applications.
特性
分子式 |
C18H26Si2 |
|---|---|
分子量 |
298.6 g/mol |
IUPAC名 |
trimethyl-[2-(2-trimethylsilylphenyl)phenyl]silane |
InChI |
InChI=1S/C18H26Si2/c1-19(2,3)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(4,5)6/h7-14H,1-6H3 |
InChIキー |
LTGFVUAEKNUQOR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)

![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)



![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)




